molecular formula C5H10O5 B7776049 Pentofuranose

Pentofuranose

Cat. No.: B7776049
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-UHFFFAOYSA-N
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Description

Pentofuranose is a five-membered ring sugar that plays a crucial role in the structure of nucleic acids. It is a type of furanose, which is a cyclic form of a pentose sugar. This compound is found in the backbone of RNA and DNA, where it is linked to phosphate groups and nitrogenous bases, forming the nucleotides that make up these essential biomolecules .

Chemical Reactions Analysis

Types of Reactions

Pentofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety in nucleosides and nucleotides.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various modified nucleosides and nucleotides, which have applications in medicinal chemistry and molecular biology .

Scientific Research Applications

Pentofuranose and its derivatives have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of nucleic acid analogs. In biology, this compound-containing compounds are essential for studying the structure and function of nucleic acids. In medicine, modified nucleosides and nucleotides are used in the development of antiviral and anticancer drugs . Additionally, this compound derivatives are employed in the synthesis of small interfering RNAs (siRNAs) for gene silencing applications .

Mechanism of Action

The mechanism of action of pentofuranose-containing compounds involves their incorporation into nucleic acids, where they participate in the formation of the sugar-phosphate backbone. This incorporation is facilitated by enzymes such as polymerases and ligases. The molecular targets of these compounds include DNA and RNA, where they can influence processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Similar Compounds

    Hexopyranose: A six-membered ring sugar found in many polysaccharides.

    Ribofuranose: A five-membered ring sugar similar to pentofuranose but with a different configuration.

    Deoxyribose: A pentose sugar found in DNA, lacking one oxygen atom compared to ribose.

Uniqueness of this compound

This compound is unique due to its presence in both RNA and DNA, where it forms the backbone of these nucleic acids. Its ability to undergo various chemical modifications makes it a versatile building block for synthetic biology and medicinal chemistry .

Properties

IUPAC Name

5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865141
Record name Pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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